
N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as an antimicrobial agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate typically involves the quaternization of N,N-dimethylhexadecan-1-amine with ethyl iodide, followed by anion exchange with acetate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions are less common but can yield secondary amines.
Substitution: Commonly undergoes nucleophilic substitution reactions, especially with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: N-Ethyl-N,N-dimethylhexadecan-1-aminium N-oxide.
Reduction: N-Ethylhexadecan-1-amine.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as a cell membrane disruptor in microbiological studies.
Medicine: Investigated for its antimicrobial properties against a range of pathogens.
Industry: Utilized in formulations of disinfectants and detergents.
作用機序
The compound exerts its effects primarily through the disruption of cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Benzalkonium chloride: Widely used in disinfectants and antiseptics.
Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning agents.
Uniqueness
N-Ethyl-N,N-dimethylhexadecan-1-aminium acetate is unique due to its specific alkyl chain length and ethyl substitution, which confer distinct physicochemical properties. These properties make it particularly effective in applications requiring strong surfactant and antimicrobial activity.
特性
CAS番号 |
500372-42-9 |
|---|---|
分子式 |
C22H47NO2 |
分子量 |
357.6 g/mol |
IUPAC名 |
ethyl-hexadecyl-dimethylazanium;acetate |
InChI |
InChI=1S/C20H44N.C2H4O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-2(3)4/h5-20H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
FKZKJMDYFMCEOP-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


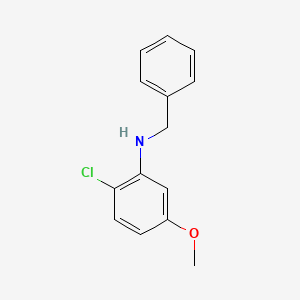
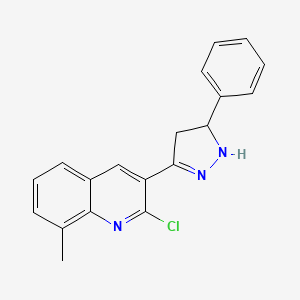
![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
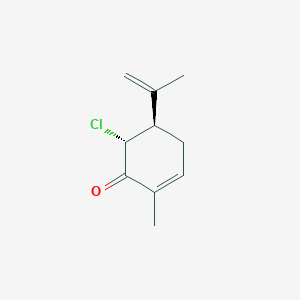
![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)
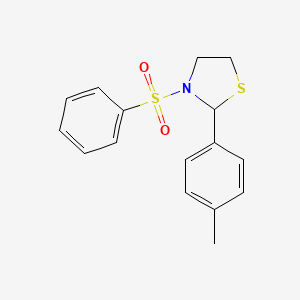
![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
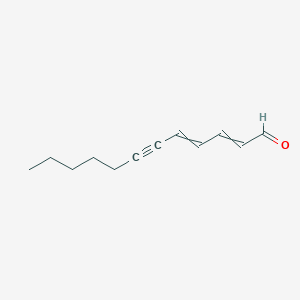
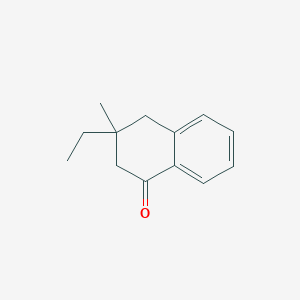
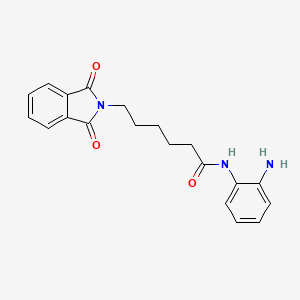
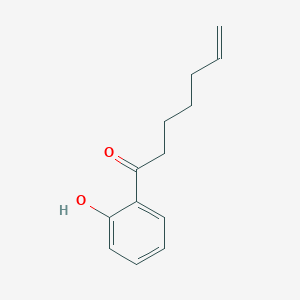
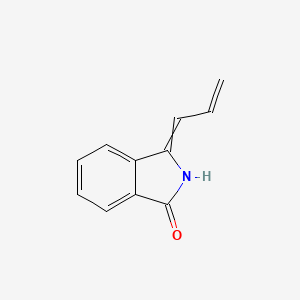

![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
